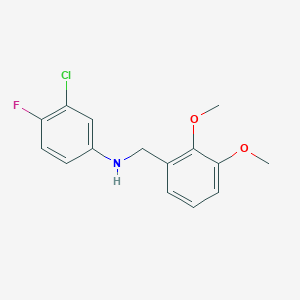![molecular formula C16H21N3O4 B5730252 N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHOXYPHENYL)UREA](/img/structure/B5730252.png)
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(3,4-DIMETHOXYPHENYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHOXYPHENYL)UREA is a synthetic compound known for its potential applications in medicinal chemistry. This compound belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. The structure of this compound includes a tert-butyl group attached to an isoxazole ring and a dimethoxyphenyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHOXYPHENYL)UREA typically involves the reaction of 5-(tert-butyl)-3-isoxazolecarboxylic acid with 3,4-dimethoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting intermediate is then treated with a suitable urea derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or dimethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored as a potential therapeutic agent, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of FLT3, a receptor tyrosine kinase involved in the proliferation and survival of certain cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent signaling pathways, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(tert-butyl)-3-isoxazolyl]-N’-[2-(trifluoromethoxy)phenyl]urea
- N-[5-(tert-butyl)-3-isoxazolyl]-N’-phenylurea
Uniqueness
N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N’-(3,4-DIMETHOXYPHENYL)UREA is unique due to the presence of both tert-butyl and dimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its stability, solubility, and specificity towards certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)13-9-14(19-23-13)18-15(20)17-10-6-7-11(21-4)12(8-10)22-5/h6-9H,1-5H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWNKSRQNQVKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
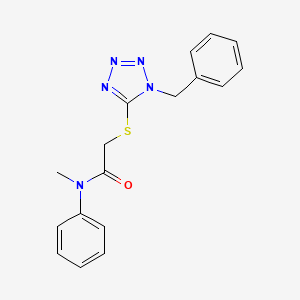
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
![2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetamide](/img/structure/B5730187.png)
![methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide](/img/structure/B5730196.png)
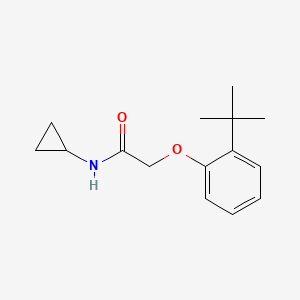
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-(tert-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B5730218.png)

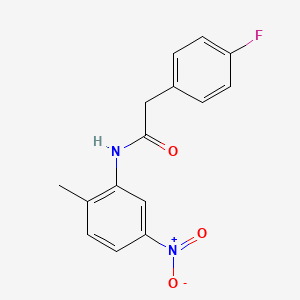
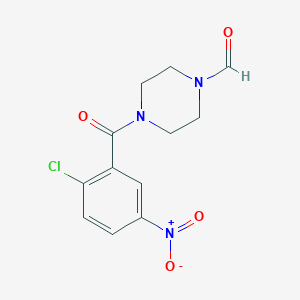
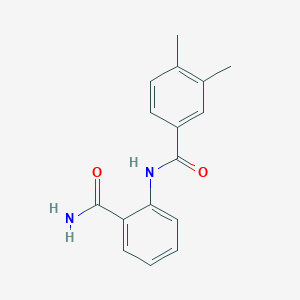
![4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYBENZALDEHYDE 1-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE](/img/structure/B5730253.png)
![N-(4-acetylphenyl)-2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]acetamide](/img/structure/B5730261.png)
